Psn-GK1, chemically known as (2R)-2-(4-cyclopropanesulphonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide, is a potent glucokinase activator. Glucokinase is an enzyme that plays a crucial role in glucose metabolism, particularly in the liver and pancreatic cells. Psn-GK1 has demonstrated significant antihyperglycaemic and insulinotropic effects, making it a promising candidate for the treatment of type 2 diabetes mellitus. The compound enhances the activity of glucokinase, leading to improved glucose uptake and metabolism, thereby lowering blood glucose levels in diabetic models .
Psn-GK1 belongs to the class of glucokinase activators, which are compounds designed to enhance glucokinase activity. This class is crucial for developing therapeutic agents targeting metabolic disorders like diabetes. The compound is classified based on its structural features and its mechanism of action involving allosteric modulation of glucokinase .
The synthesis of Psn-GK1 involves several key steps:
These reactions typically require organic solvents, catalysts, and controlled temperatures to optimize yield and purity .
The synthetic route employs various reagents and conditions tailored for each step. For instance, cyclopropanesulphonylation may utilize specific sulfonylating agents under acidic or basic conditions to facilitate the reaction. The thiazole formation often involves cyclization reactions that may require heat or specific catalysts to proceed efficiently.
Psn-GK1 has a complex molecular structure characterized by multiple functional groups:
This structural complexity contributes to its unique binding properties with glucokinase .
The molecular formula for Psn-GK1 is C_{16}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 336.41 g/mol. The compound's structural features facilitate its interaction with the active site of glucokinase, enhancing its enzymatic activity .
Psn-GK1 participates in several chemical reactions:
Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .
The oxidation reactions typically involve mild conditions to prevent degradation of sensitive functional groups. Reduction reactions may require anhydrous conditions to ensure complete conversion without side reactions .
Psn-GK1 activates glucokinase by binding to its allosteric site, leading to a conformational change that increases the enzyme's affinity for glucose. This process enhances glucose phosphorylation to glucose-6-phosphate, facilitating increased glucose uptake in liver and pancreatic cells. Consequently, this results in enhanced insulin secretion from pancreatic beta cells and improved glucose utilization in hepatic tissues .
Psn-GK1 is typically presented as a solid compound with good solubility in organic solvents such as dimethyl sulfoxide (DMSO). Its melting point and other physical characteristics are critical for formulation purposes in pharmaceutical applications.
The stability of Psn-GK1 under various pH conditions has been assessed, indicating that it remains stable within physiological pH ranges. Its reactivity profile suggests that it can undergo various transformations while maintaining its core structure necessary for biological activity .
Psn-GK1 has several scientific applications:
Glucokinase (GK), a member of the hexokinase family, serves as the body's primary glucose sensor due to its unique kinetic properties. Unlike other hexokinases, GK exhibits a low substrate affinity (S₀.₅ ≈ 7-8 mmol/L glucose) and positive cooperativity (Hill coefficient ≈ 1.7), making it exquisitely sensitive to physiological glucose fluctuations within the 4-10 mmol/L range [5] [7]. This enzyme operates as a monomeric protein (52 kDa) with tissue-specific expression regulated by alternative promoters: the upstream promoter drives expression in pancreatic β-cells, while the downstream promoter controls hepatic expression in an insulin-dependent manner [7]. In pancreatic β-cells, GK functions as the rate-limiting step in glycolysis, governing ATP production and thereby establishing the threshold (~5 mmol/L) for glucose-stimulated insulin secretion (GSIS). Simultaneously, in hepatocytes, GK regulates the first-committed step of glucose metabolism, directing glucose toward glycogen synthesis, glycolysis, and lipogenesis while suppressing hepatic glucose output [5] [7].
The critical role of GK in glucose homeostasis is powerfully evidenced by human genetic studies. Heterozygous loss-of-function mutations in the GCK gene cause maturity-onset diabetes of the young type 2 (MODY2), characterized by mild, stable fasting hyperglycemia due to an elevated threshold for insulin secretion [7]. Conversely, heterozygous gain-of-function mutations cause hyperinsulinemic hypoglycemia due to a lowered threshold for insulin release [5] [7]. In type 2 diabetes (T2D), both hepatic GK activity and glucose phosphorylation capacity are significantly impaired, contributing to fasting hyperglycemia and reduced glycogen synthesis. Furthermore, β-cell GK function is compromised, exacerbating insulin secretory defects [5] [7]. These pathophysiological insights established GK as a high-value therapeutic target for restoring glucose sensing and metabolic control in T2D.
Table 1: Glucokinase Properties and Metabolic Functions
Property/Function | Pancreatic β-Cells | Hepatocytes |
---|---|---|
Primary Physiological Role | Glucose sensor for insulin secretion threshold | Gatekeeper for hepatic glucose uptake/utilization |
Kinetic Parameters | S₀.₅ ≈ 5 mmol/L; Hill coefficient ≈ 1.7 | S₀.₅ ≈ 7-8 mmol/L; Hill coefficient ≈ 1.7 |
Regulation | Glucose concentration; Gene expression (glucose-dependent) | Insulin-dependent gene expression; GKRP sequestration |
Impact of Dysfunction | Elevated GSIS threshold → Hyperglycemia | Reduced glucose uptake & glycogen synthesis → Hyperglycemia |
Consequence in T2D | Impaired early-phase insulin secretion | Unsuppressed hepatic glucose output; Reduced glycogen storage |
Early-generation GKAs, designed to activate the enzyme in both pancreas and liver (pan-GKAs), demonstrated robust glucose-lowering in preclinical and early clinical studies. However, they faced significant clinical limitations, primarily dose-limiting hypoglycemia. This adverse effect stemmed directly from their pancreatic action, which excessively lowered the threshold for glucose-stimulated insulin secretion. Consequently, insulin release could occur at inappropriately low blood glucose concentrations [5] [7]. Beyond hypoglycemia, chronic pan-GKA administration was associated with dyslipidemia (elevated triglycerides and LDL-cholesterol) and potential hepatic steatosis, likely resulting from unrestrained hepatic glucose flux toward lipogenesis under constant GK activation [3] [5].
These challenges spurred the development of tissue-targeted strategies, particularly liver-selective GKAs. The rationale centers on harnessing GK's hepatic metabolic benefits—enhanced glucose disposal, suppressed gluconeogenesis, and increased glycogen synthesis—while minimizing the hypoglycemia risk inherent to pancreatic β-cell activation [5] [8]. Crucially, Mendelian randomization studies support the cardiovascular safety and potential benefit of hepatic GK activation. Genetic variants mimicking GK activation are associated with a significantly reduced risk of coronary artery disease (OR 0.38 per 1% lower HbA1c, 95% CI 0.29–0.51, P = 8.77 × 10⁻¹¹) and heart failure (OR 0.54 per 1% lower HbA1c, 95% CI 0.41–0.73, P = 3.55 × 10⁻⁵), effects exceeding those seen with equivalent non-targeted HbA1c lowering [8]. Liver selectivity could be achieved through molecular design favoring hepatocyte-specific uptake, pro-drug activation within the liver, or exploitation of structural differences in the allosteric activator site between tissues, though the latter remains challenging given the identical protein sequence of liver and pancreatic GK.
The discontinuation of several pan-GKAs (e.g., piragliatin, MK-0941, AZD1656) during clinical development due to hypoglycemia, efficacy loss (tachyphylaxis), and dyslipidemia created an urgent need for molecules with improved profiles [1] [7] [10]. PSN-GK1 [(2R)-2-(4-cyclopropanesulphonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide] emerged as a potent, metabolically stable GKA candidate designed to address these limitations. Preclinical characterization revealed PSN-GK1 as one of the most potent GKAs described at the time, exhibiting a median effective concentration (EC₅₀) of 130 nmol/L for activating purified human liver glucokinase (4.3-fold maximum activation at 5 mmol/L glucose) [1] [2] [4]. Its potency extended to cellular systems: PSN-GK1 stimulated insulin secretion in MIN6 β-cells (26-fold increase, EC₅₀ = 267 nmol/L) and enhanced 2-deoxy-D-glucose uptake in primary rat hepatocytes (3-fold increase, EC₅₀ = 1 μmol/L) under low glucose (5 mmol/L) conditions [1] [2] [4]. Importantly, this efficacy diminished at higher glucose concentrations, suggesting a mechanism favoring glucose-dependent amplification of GK activity rather than maximal constant activation.
Table 2: PSN-GK1 Potency Profile Across Experimental Systems
Assay System | Key Measure | PSN-GK1 Effect | EC₅₀ | Reference |
---|---|---|---|---|
Recombinant Human Liver Glucokinase | Fold activation (5 mmol/L glucose) | 4.3-fold increase | 130 nmol/L | [1] [2] [4] |
MIN6 Mouse β-Cell Insulin Secretion | Fold stimulation (5 mmol/L glucose) | 26-fold increase | 267 nmol/L | [1] [2] |
Primary Rat Hepatocyte 2-DG Uptake | Fold increase (5 mmol/L glucose) | 3-fold increase | 1 μmol/L | [1] [2] |
Hyperinsulinemic Clamp (C57Bl/6 mice) | 2-Deoxyglucose incorporation into liver glycogen | 6-fold increase | N/A (10 mg/kg p.o.) | [1] [2] |
A critical differentiator of PSN-GK1 was its demonstrated efficacy in challenging diabetic models where previous GKAs had shown limited or no activity. These included Zucker Diabetic Fatty (ZDF) rats and db/db mice, models characterized by severe insulin resistance and progressive β-cell failure [1] [2]. In these models, PSN-GK1 administration (1-20 mg/kg orally) significantly improved glycemic profiles without inducing hypoglycemia. Furthermore, subchronic studies revealed sustained antihyperglycemic effects without evidence of tachyphylaxis—a significant advantage over predecessors like MK-0941, which exhibited rapid loss of efficacy in human trials [1] [7] [10]. Hyperinsulinemic-euglycemic clamp studies in C57Bl/6 mice provided direct mechanistic evidence for PSN-GK1's hepatic action, showing a sixfold increase in 2-deoxyglucose incorporation into liver glycogen [1] [2]. This potent dual action—modulating both insulin secretion (at higher doses) and hepatic glucose metabolism—alongside its favorable pharmacokinetic profile (high oral bioavailability), positioned PSN-GK1 as a promising candidate warranting further investigation in human trials [1] [2] [9].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7